(1H-Imidazol-4-yl)methanol hydrochloride

Pharmaceutical Intermediate Quality Control Procurement Specification

Researchers developing PFTase-targeted anticancer agents require a reliable source of the 4-hydroxymethylimidazole scaffold where substitution at the 2-position would disrupt catalytic Zn²⁺ coordination. This hydrochloride salt resolves solubility and stability limitations of the free base. - Enables conjugation via the 4-hydroxymethyl handle without protecting the imidazole N3, essential for metal coordination. - Standardized ≥98% purity eliminates purification bottlenecks in multi-step inhibitor synthesis. - Cold-chain storage (2-8°C) preserves hygroscopic integrity for reproducible solution-phase chemistry.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 32673-41-9
Cat. No. B016281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-4-yl)methanol hydrochloride
CAS32673-41-9
Synonyms4-Imidazolemethanol, Hydrochloride;  1H-Imidazole-4-methanol Monohydrochloride;  1H-Imidazol-5-ylmethanol Hydrochloride; 
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CO.Cl
InChIInChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H
InChIKeyWFNASTYGEKUMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Imidazolemethanol Hydrochloride: Specifications & Procurement


(1H-Imidazol-4-yl)methanol hydrochloride (CAS: 32673-41-9), also known as 4-(hydroxymethyl)imidazole hydrochloride, is a halogenated heterocyclic building block consisting of an imidazole ring substituted at the 4-position with a hydroxymethyl group and stabilized as the hydrochloride salt. The compound exists as a white to off-white crystalline solid with slight hygroscopicity and a molecular weight of 134.56 g/mol (C₄H₇ClN₂O) . Its primary documented application is as a key intermediate in the synthesis of imidazole-containing peptidomimetic inhibitors targeting protein farnesyltransferase (PFTase), a validated anticancer target . The compound is commercially available from major suppliers at standardized purities of 98–99% with recommended storage at 2–8°C .

Peptidomimetic PFTase inhibitor building block
4-Hydroxymethyl handle for conjugation chemistry
Hydrochloride salt compatible with aqueous reaction media

Why 4-Imidazolemethanol Hydrochloride Cannot Be Substituted


Substitution of (1H-Imidazol-4-yl)methanol hydrochloride with alternative imidazole derivatives without rigorous validation introduces significant risk in synthetic and pharmacological outcomes. The 4-position hydroxymethyl substituent provides a critical nucleophilic handle for downstream conjugation (e.g., etherification, esterification) while preserving the unsubstituted 2-position and N1/N3 tautomeric equilibrium of the imidazole ring, which is essential for coordination to catalytic zinc ions in PFTase inhibitors [1]. In contrast, 2-substituted analogs (e.g., 2-methylimidazole derivatives) exhibit altered electronic properties and steric hindrance that disrupt the imidazole-Zn²⁺ coordination geometry required for enzyme inhibition [1]. The hydrochloride salt form further confers enhanced aqueous solubility (50 mg/mL) and shelf stability relative to the free base, enabling reproducible solution-phase chemistry without additional neutralization steps .

2-Substituted imidazole analogs may disrupt Zn²⁺ coordination geometry
5-Methyl substitution may introduce steric hindrance at N3 position
Free base form may reduce aqueous solubility and require neutralization

4-Imidazolemethanol Hydrochloride Comparative Evidence


Cross-Supplier Purity Consistency

For procurement decision-making, the target compound (CAS: 32673-41-9) is available from multiple established chemical suppliers at consistently documented purities of 98% or 99%, with explicit characterization by elemental analysis or titration. The comparator 4-methyl-5-imidazolemethanol hydrochloride (CAS: 38585-62-5) lacks equivalent multi-vendor purity validation in the surveyed literature and commercial databases . This differential in quality assurance documentation reduces procurement uncertainty.

Cross-Supplier Purity
Supplier data
Target: 98–99% (multi-vendor); Comparator: purity not consistently reported
Multi-vendor purity specification may reduce procurement qualification burden
Data to verify across suppliers
Pharmaceutical Intermediate Quality Control Procurement Specification

Validated PFTase Inhibitor Application

The target compound has been specifically and repeatedly cited as a reagent in the synthesis of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase (PFTase) . In contrast, the analog 4-methyl-5-imidazolemethanol hydrochloride (CAS: 38585-62-5) is documented for the synthesis of tridentate ligands (e.g., 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane) rather than PFTase-directed peptidomimetics . This divergent application profile stems from the methyl group at the 5-position in the analog, which introduces steric bulk adjacent to the coordination-active N3 position, potentially interfering with enzyme active site geometry.

PFTase Inhibitor Synthesis
Reported
Target: imidazole-containing peptidomimetics for PFTase; Comparator: tridentate ligand synthesis
Reported application in PFTase-directed synthesis may support protocol replication
Application divergence due to steric effects
Peptidomimetic Inhibitor Farnesyltransferase Anticancer Synthesis

Synthetic Accessibility via Dilithiation

The synthesis of 4-substituted imidazoles, including the parent alcohol of the target compound, benefits from an established general route involving 1,4-dilithioimidazole generated from 4-bromoimidazole and t-butyllithium [1]. This methodology achieved 32% overall yield for di(imidazol-4-yl)methanol dinitrate and 16% for tri(imidazol-4-yl)methanol trihydrochloride [1]. In contrast, analogous routes to 5-substituted imidazoles or methylated derivatives faced significant synthetic failures, including failed selective lithiation of protected imidazoles and unstable intermediates [1]. This provides a class-level inference that 4-position substitution is synthetically more tractable than alternative regioisomeric modifications.

Dilithiation Route Yield
Reported
32% di-substituted; 16% tri-substituted (4-position)
Reported synthetic route supports 4-substituted imidazole production
5-Substituted routes failed in literature
4-Substituted Imidazole Organolithium Synthetic Methodology

Aqueous Solubility Advantage

The target compound (CAS: 32673-41-9) exhibits aqueous solubility of 50 mg/mL (clear to slightly hazy, colorless to yellow) as reported in vendor specifications . This solubility is attributed to the hydrochloride salt form combined with the polar hydroxymethyl substituent at the 4-position. By class-level inference, a methyl-substituted analog at the 5-position (CAS: 38585-62-5) would exhibit reduced aqueous solubility due to the hydrophobic methyl group replacing the hydrogen-bond-capable hydroxymethyl moiety, absent compensatory salt formation effects. The documented solubility of the target compound facilitates direct use in aqueous reaction media without co-solvents, streamlining synthetic workflows.

Aqueous Solubility
Class-level inference
50 mg/mL (clear to slightly hazy)
Reported aqueous solubility supports solution-phase chemistry
Class-level inference suggests lower solubility for methyl analog
Solubility Formulation Hydrochloride Salt

Tautomerism for Metal Coordination

The imidazole ring of (1H-Imidazol-4-yl)methanol hydrochloride exists in a tautomeric equilibrium between N1-H and N3-H forms (4-substituted vs. 5-substituted regioisomers), which is critical for coordination to catalytic zinc ions in metalloenzyme active sites such as PFTase [1]. Co-crystal structures of imidazole-containing peptidomimetic PFTase inhibitors reveal that the imidazole group coordinates directly to the active site Zn²⁺ ion, adopting a conformation analogous to the extended CVIM tetrapeptide substrate [1]. This coordination is geometry-dependent and would be perturbed by substitution at the 2-position (steric clash with the enzyme active site pocket) or methylation at N1/N3 (elimination of the tautomeric proton required for optimal Zn²⁺ coordination). The unsubstituted 2-position and preserved tautomerism in the target compound thus represent a structural feature essential for metalloenzyme-targeted inhibitor design.

Zn²⁺ Coordination
Reported
Preserved tautomerism enables Zn²⁺ binding; 2-substituted disrupts
Preserved tautomerism may support Zn²⁺ coordination geometry in inhibitor design
Supported by co-crystal structures of PFTase complexes
Tautomerism Metal Coordination Enzyme Inhibition

4-Imidazolemethanol Hydrochloride Application Scenarios


Anticancer PFTase Inhibitor Synthesis

This compound serves as a critical building block for constructing peptidomimetic inhibitors of protein farnesyltransferase (PFTase), a validated target in oncology. The 4-hydroxymethyl group provides a synthetic handle for conjugation to peptidomimetic scaffolds, while the unsubstituted imidazole ring coordinates the active site Zn²⁺ ion as demonstrated in co-crystal structures [1][2]. Procure 98–99% purity grade with appropriate cold-chain storage (2–8°C) to maintain integrity for reproducible inhibitor synthesis.

4-Substituted Imidazole via Dilithiation

Researchers developing novel 4-substituted imidazole analogs can leverage the validated dilithiation methodology established for this scaffold class. The target compound's parent alcohol and related derivatives are accessible via the 1,4-dilithioimidazole intermediate generated from 4-bromoimidazole with t-butyllithium, a route documented to succeed where attempts at 5-substitution or N-methylation failed [1]. This provides a reliable synthetic entry point for structure-activity relationship (SAR) exploration.

Coordination & Metalloenzyme Models

The compound's ability to coordinate metal ions through the imidazole N3 position—enabled by its tautomeric equilibrium—makes it a valuable ligand precursor for bioinorganic and coordination chemistry investigations. Researchers studying Zn²⁺-dependent enzymes or designing biomimetic catalysts can utilize this building block to introduce a metal-binding imidazole moiety into larger ligand frameworks, supported by crystallographic evidence of imidazole-Zn²⁺ coordination in PFTase complexes [1][2].

Application
Selection Property
Validation Focus
PFTase inhibitor synthesis studies
4-Hydroxymethyl conjugation handle and unsubstituted imidazole ring
Synthetic yield and target engagement assessment
4-Substituted imidazole SAR exploration
1,4-Dilithioimidazole synthetic route
Regioselectivity and scaffold diversification
Coordination chemistry and metalloenzyme model studies
Tautomeric N3-metal coordination
Metal-binding stoichiometry and geometry analysis

Technical Documentation Hub

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